molecular formula C13H11N3S B1626465 6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine CAS No. 64064-29-5

6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine

Cat. No. B1626465
CAS RN: 64064-29-5
M. Wt: 241.31 g/mol
InChI Key: RTZBQWCUCYYAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine is a useful research compound. Its molecular formula is C13H11N3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64064-29-5

Product Name

6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

6-phenylsulfanylimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C13H11N3S/c14-12-9-16-8-11(6-7-13(16)15-12)17-10-4-2-1-3-5-10/h1-9H,14H2

InChI Key

RTZBQWCUCYYAFF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CN3C=C(N=C3C=C2)N

Canonical SMILES

C1=CC=C(C=C1)SC2=CN3C=C(N=C3C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.200 g. of 6-(phenylthio) 2-(trifluoroacetamido) imidazo [1,2-a] pyridine in 1 ml. of 2.5 N aqueous sodium hydroxide is stirred for 90 minutes at room temperature. The reaction mixture is extracted with methylene chloride and the extracts are washed with water and dried over magnesium sulfate. Evaporation of the solvent yields 2-amino 6-(phenylthio) imidazo [1,2-a] pyridine, m.p. 110°-112° C.
Name
6-(phenylthio) 2-(trifluoroacetamido) imidazo [1,2-a] pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.